Norepinephrine bitartrate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The preparation of norepinephrine bitartrate involves the synthesis of optically pure l-norepinephrine and its acid addition salts and hydrates . One method includes treating dl-norepinephrine base with tartaric acid to obtain the bitartrate salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-purity reagents and stringent reaction conditions to ensure the desired enantiomeric purity . The process may involve multiple purification steps, including crystallization and chromatography, to achieve the final product .

化学反応の分析

Key Synthetic Steps:

- Critical Chiral Control : The use of R-(+)-α-methylbenzylamine ensures enantiomeric purity (>99.96% R-configuration) .

- Impurity Mitigation : Recrystallization reduces isomer content to 0.144% .

Degradation and Stability

Norepinephrine bitartrate is prone to oxidation and photodegradation, requiring specific storage and handling conditions.

Stability Data:

- Oxidative Degradation : Contact with oxidizing agents (e.g., peroxides) leads to formation of adrenochrome, a toxic quinone .

- pH Sensitivity : Stable in acidic conditions (pH 3–4.5); decomposes rapidly in alkaline environments .

Incompatibility Reactions:

Key Spectroscopic Data:

| Method | Parameters | Observations |

|---|---|---|

| HPLC | Purity: 99.964% | Detects isomers (0.144% S-configuration) . |

| UV-Vis | λₘₐₓ: 224 nm, 283 nm | Confirms aromatic catechol structure . |

科学的研究の応用

Clinical Applications

Norepinephrine is predominantly utilized in emergency medicine and critical care due to its potent vasoconstrictive properties. Its primary applications include:

- Management of Hypotension : Norepinephrine is the first-line treatment for acute hypotension unresponsive to fluid therapy, particularly in cases of septic shock and cardiogenic shock. It acts by increasing systemic vascular resistance and blood pressure, making it essential in intensive care units (ICUs) .

- Cardiac Arrest : It serves as an adjunct treatment during cardiac arrest, particularly when profound hypotension is present. The drug enhances myocardial perfusion pressure, which is crucial for effective resuscitation efforts .

- Vasodilatory Shock States : Norepinephrine is effective in various shock states, including neurogenic shock and distributive shock. It has shown a survival benefit over other agents like dopamine, particularly in septic patients .

Pharmacological Mechanism

Norepinephrine functions as a sympathomimetic agent, primarily acting on alpha-adrenergic receptors to induce vasoconstriction. This action increases blood pressure and improves perfusion to vital organs. Additionally, it has beta-adrenergic effects that enhance cardiac output .

Off-Label Uses

Beyond its FDA-approved indications, norepinephrine has several off-label applications:

- Hepatorenal Syndrome (HRS) : A meta-analysis indicated that norepinephrine can effectively improve renal function in patients with HRS, although it is not the first-line treatment compared to terlipressin .

- Spinal Anesthesia Management : Prophylactic use of norepinephrine has been studied for managing hypotension following spinal anesthesia during cesarean deliveries .

Case Studies and Research Findings

A systematic literature review highlighted various studies demonstrating the efficacy of norepinephrine in critical care settings:

Safety and Efficacy Considerations

While norepinephrine is generally safe when used appropriately, there are important safety considerations:

- Adverse Effects : Potential side effects include peripheral ischemia due to excessive vasoconstriction and arrhythmias. Close monitoring is essential during administration .

- Pregnancy Considerations : Animal studies have shown adverse effects on fetal development, necessitating caution when considering its use in pregnant patients .

作用機序

Norepinephrine bitartrate functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors, leading to increased vascular resistance and blood pressure . It also stimulates beta-adrenergic receptors, resulting in increased heart rate and cardiac output . The compound’s effects are mediated through the activation of the sympathetic nervous system, which triggers the release of norepinephrine from nerve terminals .

類似化合物との比較

Epinephrine (Adrenaline): Similar in structure and function but has a more pronounced effect on beta-adrenergic receptors.

Dopamine: Precursor to norepinephrine and has distinct effects on dopaminergic receptors.

Phenylephrine: Primarily acts on alpha-adrenergic receptors with minimal beta-adrenergic activity.

Uniqueness: Norepinephrine bitartrate is unique in its balanced action on both alpha- and beta-adrenergic receptors, making it particularly effective in managing acute hypotensive states without causing significant arrhythmias . Its dual action allows for both vasoconstriction and increased cardiac output, which is beneficial in critical care settings .

生物活性

Norepinephrine bitartrate is a potent adrenergic agonist primarily used in clinical settings for its cardiovascular effects, particularly in the management of hypotension and shock. This article delves into its biological activity, mechanisms of action, clinical applications, and associated risks based on diverse research findings.

This compound exerts its effects through interaction with both alpha- and beta-adrenergic receptors:

- Alpha-adrenergic Action : It primarily acts as a peripheral vasoconstrictor, increasing systemic vascular resistance and thereby elevating blood pressure. This is crucial in treating conditions such as septic shock and cardiogenic shock where maintaining blood pressure is vital for organ perfusion .

- Beta-adrenergic Action : Norepinephrine also has inotropic effects, enhancing cardiac output by increasing myocardial contractility. Additionally, it promotes coronary artery dilation, which improves blood flow to the heart muscle itself .

Clinical Applications

This compound is predominantly used in critical care settings. Its applications include:

- Management of Shock : It is the first-line vasopressor for adult patients experiencing acute circulatory failure due to septic or cardiogenic shock. Studies have shown that it effectively increases mean arterial pressure (MAP) and improves tissue perfusion .

- Cardiac Support : In cases of myocardial infarction accompanied by hypotension, norepinephrine has been demonstrated to enhance aortic blood pressure and myocardial oxygenation, limiting the extent of ischemia .

Pharmacokinetics

Norepinephrine is metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), with a pharmacokinetic profile that can be modeled using a one-compartment linear model. Its half-life allows for continuous intravenous administration to maintain therapeutic levels during critical care interventions .

Case Studies

- Digital Necrosis : A case study highlighted a patient with mixed cardiogenic and septic shock who developed bilateral digital necrosis after receiving high-dose norepinephrine. This adverse effect was linked to excessive vasoconstriction resulting from high norepinephrine levels .

- Mobilization Challenges : Another study involving 12,462 ICU patients indicated that those receiving norepinephrine had lower rates of mobilization. This suggests that while norepinephrine is effective for hemodynamic stability, it may hinder patient rehabilitation efforts .

Risks and Adverse Effects

While this compound is effective in managing hypotension, it carries potential risks:

- Vasoconstriction Complications : High doses can lead to severe peripheral vasoconstriction, resulting in complications such as digital necrosis or limb ischemia .

- Bradycardia : The increase in blood pressure can sometimes lead to reflex bradycardia, complicating treatment protocols .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

特性

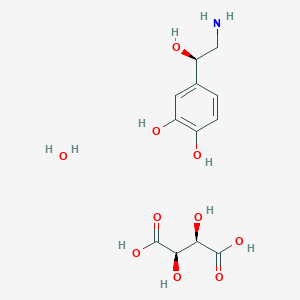

IUPAC Name |

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2/t8-;1-,2-;/m01./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBCGLZYLJMGKP-LUDZCAPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047806 | |

| Record name | Norepinephrine bitartrate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108341-18-0, 69815-49-2 | |

| Record name | Norepinephrine bitartrate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108341180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norepinephrine bitartrate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1R)-2-Amino-1-hydroxyethyl] benzen-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R)-2-Amino-1-(3,4-dihydroxyphenyl)ethanol hydrogen (2R,3R)-2,3-dihydroxybutanedioate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOREPINEPHRINE BITARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFY5PE3ZRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。